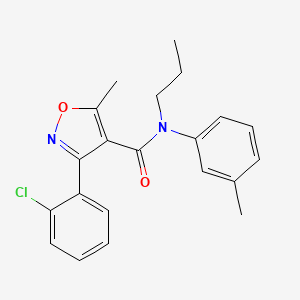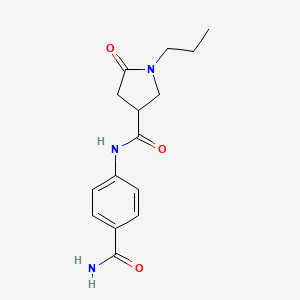
3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)-N-propyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)-N-propyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a propyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)-N-propyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzoyl chloride and 3-methylphenylhydrazine can yield an intermediate, which is then subjected to cyclization with propyl isocyanate to form the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)-N-propyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the chlorophenyl group.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)-N-propyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)-N-propyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-chlorophenyl isocyanate: Shares the chlorophenyl group but differs in its overall structure and reactivity.
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Another compound with a chlorophenyl group, studied for its biological activities.
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)-N-propyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the oxazole ring
Properties
Molecular Formula |
C21H21ClN2O2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)-N-propyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-12-24(16-9-7-8-14(2)13-16)21(25)19-15(3)26-23-20(19)17-10-5-6-11-18(17)22/h5-11,13H,4,12H2,1-3H3 |
InChI Key |
MMUWNMHFONGHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11157803.png)
![6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11157806.png)
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11157811.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11157813.png)
![4,7-dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide](/img/structure/B11157820.png)
![1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11157837.png)
![6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B11157841.png)
![methyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11157854.png)

![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide](/img/structure/B11157860.png)
![ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11157862.png)
![4-chloro-N'-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide](/img/structure/B11157868.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157874.png)
![3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B11157884.png)
